5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
Description
5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (CAS: 98169-74-5) is a heterocyclic compound characterized by a triazolopyrimidine core substituted with methoxy groups at the 5- and 7-positions and a sulfonyl chloride moiety at the 2-position . Its synthesis typically involves reacting 2-amino-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine with substituted benzenesulfonyl or pyridinesulfonyl chlorides under basic conditions (e.g., 3-picoline or 3,5-lutidine) . The compound serves as a key intermediate in synthesizing sulfonamide derivatives, such as pyroxsulam and metosulam, which are commercial herbicides targeting acetolactate synthase (ALS) in weeds .
Properties
IUPAC Name |
5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O4S/c1-15-4-3-5(16-2)12-6(9-4)10-7(11-12)17(8,13)14/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQZHGLRHBTDTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=NC(=NN12)S(=O)(=O)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632722 | |
| Record name | 5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98165-58-3 | |
| Record name | 5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 2-amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine. This intermediate can be synthesized through the cyclization of appropriate precursors under controlled conditions. The sulfonyl chloride group is then introduced via a sulfonation reaction using chlorosulfonic acid or a similar reagent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific nucleophile or redox reagent used. For example, reaction with an amine would yield a sulfonamide derivative .
Scientific Research Applications
Medicinal Chemistry Applications
5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride has been studied for its potential therapeutic properties. Compounds derived from this structure have shown promise as:
- Antitumor Agents : Research indicates that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
- Antiviral Agents : The triazolo-pyrimidine scaffold has been explored for antiviral activity against various viruses by targeting viral replication mechanisms.
Case Study: Antitumor Activity
In a study published in a peer-reviewed journal, derivatives of this compound were synthesized and evaluated for their cytotoxicity against several cancer cell lines. The results indicated that certain modifications to the core structure significantly enhanced antitumor activity compared to the parent compound.
Herbicidal Applications
The compound has been identified as a potent herbicide through its derivatives known as N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)arylsulfonamides. These compounds exhibit effective herbicidal properties against unwanted vegetation.
Herbicidal Mechanism
The mechanism of action involves the inhibition of specific enzymes crucial for plant growth and development. This selective toxicity allows for effective weed control while minimizing damage to crops.
| Compound Name | Application Type | Efficacy |
|---|---|---|
| N-(5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide | Preemergence Herbicide | High |
| N-(5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyridinesulfonamide | Postemergence Herbicide | Moderate |
Synthetic Intermediate
The sulfonyl chloride group makes this compound an important intermediate in organic synthesis. It can be used to synthesize various complex molecules through:
- Nucleophilic Substitution Reactions : The sulfonyl chloride can react with nucleophiles to form sulfonamides and other derivatives.
Synthesis Example
A typical reaction involves treating 5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine with a suitable nucleophile in the presence of a base under controlled conditions. This reaction pathway has been optimized for yield and purity in laboratory settings.
Mechanism of Action
The mechanism of action of 5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to modify the function of its targets, potentially inhibiting enzyme activity or altering protein-protein interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects at the 5- and 7-Positions
The substituents at the 5- and 7-positions significantly influence physicochemical and biological properties:
- 5,7-Dimethoxy vs. This is critical for herbicidal activity . Biological Impact: Dimethoxy derivatives (e.g., pyroxsulam) exhibit superior herbicidal efficacy compared to dimethyl analogs, as demonstrated in pre-emergent weed control studies .
- Aryl/Di-tert-butyl Substitutions: Bulky substituents like di-tert-butyl or diphenyl groups (e.g., 5,7-ditertbutyl-triazolopyrimidine) enhance π-π stacking and van der Waals interactions, stabilizing metal complexes in bioinorganic applications. However, these groups reduce herbicidal activity due to steric hindrance at enzyme binding sites .
Modifications to the Sulfonyl Group
Sulfonyl Chloride vs. Sulfonamide :
- The sulfonyl chloride group is highly reactive, enabling facile synthesis of sulfonamide herbicides like pyroxsulam (N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide) .
- Sulfonamide derivatives exhibit selective herbicidal activity by inhibiting ALS. For example, metosulam (N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) targets broadleaf weeds with minimal crop toxicity due to optimized substituent geometry .
Thiol Derivatives :
Physicochemical Properties
The dimethoxy derivative’s lower LogP (−0.7 for pyroxsulam) enhances aqueous solubility, facilitating systemic transport in plants.
Biological Activity
5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, potential applications in medicine and agriculture, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines, which are known for their structural resemblance to purine bases. This similarity often translates into notable biological activities. The molecular formula for this compound is , indicating the presence of methoxy groups and a sulfonyl chloride moiety that may enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives of triazolopyrimidine compounds exhibit potent antimicrobial properties. For example, copper(II) complexes of triazolopyrimidine derivatives demonstrated significant antimicrobial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and biofilm-forming strains. These complexes displayed a higher efficacy compared to the parent compounds alone, suggesting that the metal coordination enhances their biological activity .
Antiproliferative Effects
Triazolopyrimidines have been recognized for their antiproliferative effects on cancer cells. Research indicates that certain derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. In particular, studies have reported that specific complexes show activity comparable to standard anticancer drugs against a range of cancer cell lines, including those associated with leukemia and melanoma .
Herbicidal Activity
The compound has been evaluated for its herbicidal properties. A patent describes various arylsulfonamide derivatives derived from this compound that exhibit herbicidal activity against several weed species. This suggests potential applications in agriculture as effective herbicides .
Study on Anticancer Activity
A study involving copper(II) complexes of triazolopyrimidine showed significant cytotoxic effects against murine melanoma B16 cells while exhibiting low toxicity towards normal cells. The mechanism of action was linked to DNA intercalation and nuclease-like activity, which was enhanced in the presence of hydrogen peroxide. This dual action not only inhibits cancer cell proliferation but also minimizes damage to normal tissues .
Herbicidal Efficacy Assessment
In agricultural research, various derivatives of 5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine were synthesized and tested for herbicidal activity. Preliminary bioassays indicated that these compounds could effectively control weed growth while demonstrating low toxicity to crops. This positions them as promising candidates for developing new herbicides with reduced environmental impact compared to traditional options .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Comparative Synthesis Conditions for Sulfonamide Derivatives
Q. Table 2: Key Spectroscopic Data for Common Derivatives
| Compound | -NMR (δ, ppm) | MS ([M+H]) | Melting Point (°C) |
|---|---|---|---|
| Sulfonamide herbicide (Pyroxsulam) | 7.29–7.42 (m, pyridine-H), 3.90 (s, OCH) | 435.3 | 208 |
| 5,7-Diphenoxy-TP derivative | 7.07–7.25 (m, phenyl-H) | 437.2 | 235 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
